molecular formula C9H11NO2 B1607896 Ethyl 3-methylisonicotinate CAS No. 58997-11-8

Ethyl 3-methylisonicotinate

Cat. No. B1607896
CAS RN: 58997-11-8
M. Wt: 165.19 g/mol
InChI Key: CRLTUZKJFOBEOB-UHFFFAOYSA-N
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Description

Ethyl 3-methylisonicotinate is a chemical compound with a broad range of applications and immense potential for scientific research. It has a molecular weight of 165.19 g/mol .


Synthesis Analysis

Ethyl 3-methylisonicotinate can be synthesized by saturating absolute ethanol with HCl gas and adding 3-methylisonicotinic acid . The mixture is heated under reflux for 4.5 hours, cooled, and evaporated. The residue is redissolved in water, basified with sodium bicarbonate solution, and then extracted with ether . The ether phase is washed with brine, dried, and evaporated before purification by chromatography .


Chemical Reactions Analysis

The synthesis of Ethyl 3-methylisonicotinate involves a reaction with hydrogen chloride in water . The reaction yields a 42% ester . No other specific chemical reactions involving Ethyl 3-methylisonicotinate were found in the search results.


Physical And Chemical Properties Analysis

Ethyl 3-methylisonicotinate has a molecular weight of 165.19 g/mol . No other specific physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-methylisonicotinate has been utilized in various synthesis processes. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process, leading to the formation of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
  • It is also used in the synthesis of new C∧N∧C bis-cyclometalated Platinum(II) complexes, which have potential applications in material science and photophysics (Fuertes, Brayshaw, Raithby, Schiffers, & Warren, 2012).

Biological and Medicinal Research

  • Ethyl 3-methylisonicotinate derivatives have been investigated for their retinoprotective effects. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate shows promise as a retinoprotector in a rat model of retinal ischemia–reperfusion (Peresypkina et al., 2020).

Material Science and Engineering

  • In the field of materials science, ethyl 3-methylisonicotinate derivatives are used in the synthesis of polymer materials. For instance, ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group in the side chain, has been polymerized via atom transfer radical polymerization for potential use in novel materials (Singha, Ruiter, & Schubert, 2005).

Analytical and Environmental Chemistry

  • Research on the hydrogen bonding interactions of ethyl 3-methylisonicotinate-related compounds, such as 1-ethyl-3-methylimidazolium ethyl sulfate, contributes to understanding molecular interactions important in environmental chemistry and industrial applications (Zhang, Wang, & Yu, 2010).
  • Ethyl 3-methylisonicotinate derivatives are also involved in the study of gas transport properties, such as in poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, indicating its relevance in environmental technology (Rabiee, Ghadimi, & Mohammadi, 2015)

properties

IUPAC Name

ethyl 3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLTUZKJFOBEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376716
Record name Ethyl 3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylisonicotinate

CAS RN

58997-11-8
Record name Ethyl 3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ikaunieks, F Björkling, E Loza - Chemistry of Heterocyclic Compounds, 2015 - Springer
… ]hexan-1-amine (5a), 6-amino-N-isopropyl-N-[2-(morpholin-4-yl)ethoxy]hexane-1-sulfonamide (5b),15 methyl 3-chlorocarbonylisonicotinate (6),13 and ethyl 3-methylisonicotinate (9)16 …
Number of citations: 6 link.springer.com
R Sakamoto, BN Nguyen… - Asian Journal of Organic …, 2018 - Wiley Online Library
… Ethyl-3-methylisonicotinate (1 g) provided a regioisomer mixture of the corresponding 2-mono- and 6-monosilylated products (2 g and 3 g). Interestingly, our approach allowed the …
Number of citations: 32 onlinelibrary.wiley.com

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